N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with a unique structure that includes a pyridazinone core and thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Thiomorpholine Moiety: This step involves the nucleophilic substitution of a halogenated pyridazinone with thiomorpholine.
Attachment of the Methylsulfanyl Group: This is usually done via a thiolation reaction using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The thiomorpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activities.
Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The exact mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core and thiomorpholine moiety suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A phosphodiesterase-4 inhibitor with a similar pyridazinone core.
Thiopental: A barbiturate with a thiomorpholine moiety.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C17H20N4O2S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S2/c1-24-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-25-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22) |
InChI Key |
KRGKYIWSUUCXEH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
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